

Performance of 8-Quinolinecarboxylic Acid Derivatives Across Therapeutic Targets

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Compound of Interest		
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The inhibitory potential of 8-quinolinecarboxylic acid derivatives has been evaluated against a multitude of protein targets implicated in various diseases. Computational docking studies have been crucial in predicting the binding affinities and interaction patterns of these compounds, which in turn aids in the synthesis and development of more potent inhibitors.[1]

Anticancer Activity

In the realm of oncology, quinoline derivatives have been investigated as inhibitors of key proteins in cancer signaling pathways. For instance, molecular docking studies have explored their potential to inhibit targets like the c-Abl kinase, which is implicated in chronic myeloid leukemia.[2]

Table 1: Comparative Docking and In Vitro Data for Anticancer 8-Quinolinecarboxylic Acid Derivatives



Derivative	Target Protein (PDB ID)	Docking Score (kcal/mol)	Binding Energy (kcal/mol)	IC50 (μM)	Reference
Ethyl carboxylate derivative (10d)	c-Abl kinase (1IEP)	-	-	43.1 (A549), 59.1 (MCF-7)	[2]
o-hydroxy phenyl piperazine derivative (10g)	c-Abl kinase (1IEP)	-	-	43.1 (A549), 59.1 (MCF-7)	[2]
6-hydroxy-2- (4- methoxyphen yl) quinoline- 4-carboxylic acid (M1)	Not Specified	Good Affinity	-	88.6 (HepG2), 62.5 (HCT- 116)	[3]
2-(4- chlorophenyl) -6- hydroxyquinol ine-4- carboxylic acid (M3)	Not Specified	Good Affinity	-	43.62 (HepG2), 15.3 (HCT- 116)	[3]

Antimicrobial Activity

The antibacterial potential of 8-quinolinecarboxylic acid derivatives has been explored through docking studies against essential bacterial enzymes. For example, some derivatives have been docked against targets in Aeromonas hydrophila to understand their mechanism of action.[4]

Table 2: Comparative Docking Data for Antimicrobial 8-Quinolinecarboxylic Acid Derivatives



Derivative	Target Protein	Docking Score	Binding Energy (kcal/mol)	Reference
Quinoline carboxamide analogues (1a, 1b, 1k-1o)	Aeromonas hydrophila target	-	-	[4]
Quinoline carboxamide analogues (1f- 1q, 1s, 1t)	Enterococcus species target	-	-	[4]
8- hydroxyquinoline	Not Specified	-	-	[5]

Antiviral Activity

Several studies have focused on the antiviral properties of quinoline derivatives, with docking studies playing a key role in identifying potential inhibitors of viral proteins. For instance, derivatives have been docked against HIV Reverse Transcriptase and proteins from the Yellow Fever Virus (YFV) and Respiratory Syncytial Virus (RSV).[6][7]

Table 3: Comparative Docking Data for Antiviral 8-Quinolinecarboxylic Acid Derivatives



Derivative	Target Protein (PDB ID)	Docking Score (kcal/mol)	Reference
Quinoline derivative 4	RSV Fusion Protein	-	[6]
Quinoline derivative 6	YFV NS3 Helicase	-	[6]
Pyrimidine-containing quinoline derivative 4	HIV Reverse Transcriptase (4I2P)	-10.67	[7]
Pyrimidine-containing quinoline derivative 5	HIV Reverse Transcriptase (4I2P)	-10.38	[7]
Pyrimidine-containing quinoline derivative 7	HIV Reverse Transcriptase (4I2P)	-10.23	[7]
Rilpivirine (Standard)	HIV Reverse Transcriptase (4I2P)	-8.56	[7]
Elvitegravir (Standard)	HIV Reverse Transcriptase (4I2P)	-8.57	[7]

Experimental Protocols Molecular Docking Methodology

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[2] The following protocol outlines a general workflow for performing molecular docking studies.

- Protein and Ligand Preparation:
 - The three-dimensional structure of the target protein is obtained from the Protein Data Bank (PDB).[8]
 - Water molecules and any co-crystallized ligands are typically removed from the protein structure.[9]
 - Polar hydrogens and Kollman charges are added to the protein.[10]



- The 3D structures of the 8-quinolinecarboxylic acid derivatives (ligands) are sketched using chemical drawing software and optimized to their lowest energy conformation.[11]
- Binding Site Definition:
 - The binding site, or active site, of the protein is defined. If the crystal structure contains a co-crystallized ligand, the binding site can be defined as the region around this ligand.[12]
 - Alternatively, a "blind docking" approach can be used where the entire protein surface is considered as the potential binding site.[12]
- Docking Simulation:
 - A docking program (e.g., AutoDock, Maestro) is used to place the ligand into the defined binding site of the protein.[7][13]
 - The program employs a search algorithm (e.g., Lamarckian genetic algorithm) to explore various conformations and orientations of the ligand within the binding site.[10]
 - A scoring function is used to estimate the binding affinity (docking score) for each pose.
 [11]
- Analysis of Results:
 - The docking results are analyzed to identify the best-docked pose for each ligand, which is typically the one with the lowest docking score or binding energy.
 - The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed.[14]

Binding Affinity Assays

To experimentally validate the predictions from molecular docking, binding affinity assays are performed. These assays measure the strength of the interaction between the ligand and the protein.[15] Common techniques include:

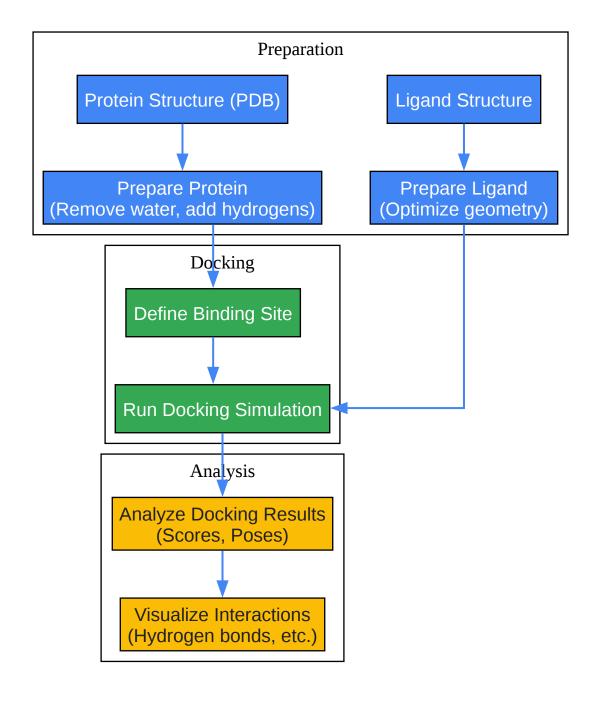
• Isothermal Titration Calorimetry (ITC): Directly measures the heat change upon binding to determine the binding affinity (Kd), stoichiometry, and thermodynamic parameters.[16]



- Surface Plasmon Resonance (SPR): Monitors the binding of a ligand to a protein immobilized on a sensor surface in real-time to determine on- and off-rates and the dissociation constant (Kd).[16]
- Fluorescence Polarization (FP): Measures the change in the polarization of fluorescently labeled ligand upon binding to the protein.[16]
- Enzyme-Linked Immunosorbent Assay (ELISA): A plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.
 [16]

Visualizations

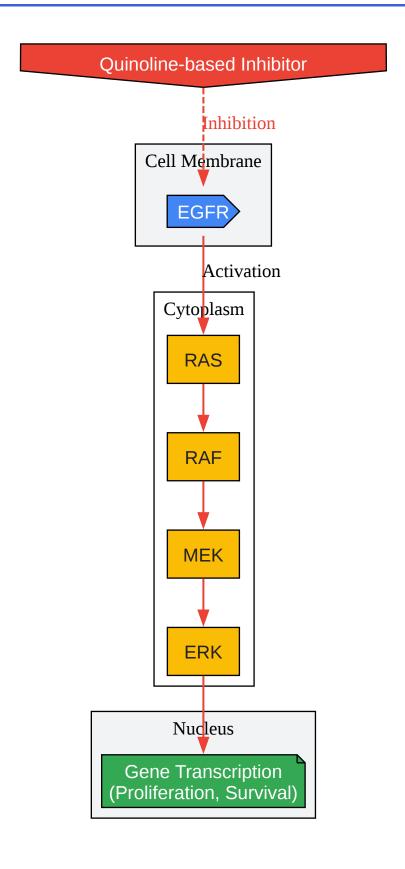




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Caption: A generalized workflow for comparative molecular docking studies.





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Caption: EGFR signaling pathway, a target for quinoline-based inhibitors.



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